

A Comprehensive Technical Guide to **tert-Butyl (3-hydroxycyclopentyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl (3-hydroxycyclopentyl)carbamate</i>
Cat. No.:	B153004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and applications of **tert-Butyl (3-hydroxycyclopentyl)carbamate**. This versatile building block is of significant interest in medicinal chemistry and drug development due to its role as a protected amino alcohol, enabling the construction of more complex molecular architectures.

Core Chemical and Physical Properties

tert-Butyl (3-hydroxycyclopentyl)carbamate is a carbamate-protected derivative of 3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity in multi-step syntheses. The compound exists as several stereoisomers, and its properties can vary depending on the specific isomeric form.

General Properties

The fundamental properties of the parent structure are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1] [2]
Molecular Weight	201.26 g/mol	[1] [2]
Appearance	Solid, Off-white	[3]

Physicochemical Data of Stereoisomers

Quantitative physicochemical properties often depend on the specific stereoisomer. The data available for various isomers are presented below.

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
General/Unspecified	1154870-59-3	N/A	N/A	1.08±0.1 (Predicted) [1]
(1S,3R)-isomer	167465-99-8	N/A	321 [4]	1.08 [4]
(1S,3S)-isomer	154737-89-0	N/A	N/A	N/A
(1R,3R)-isomer	1290191-64-8	N/A	N/A	N/A
(1R,3S)-isomer	225641-84-9	N/A	N/A	N/A

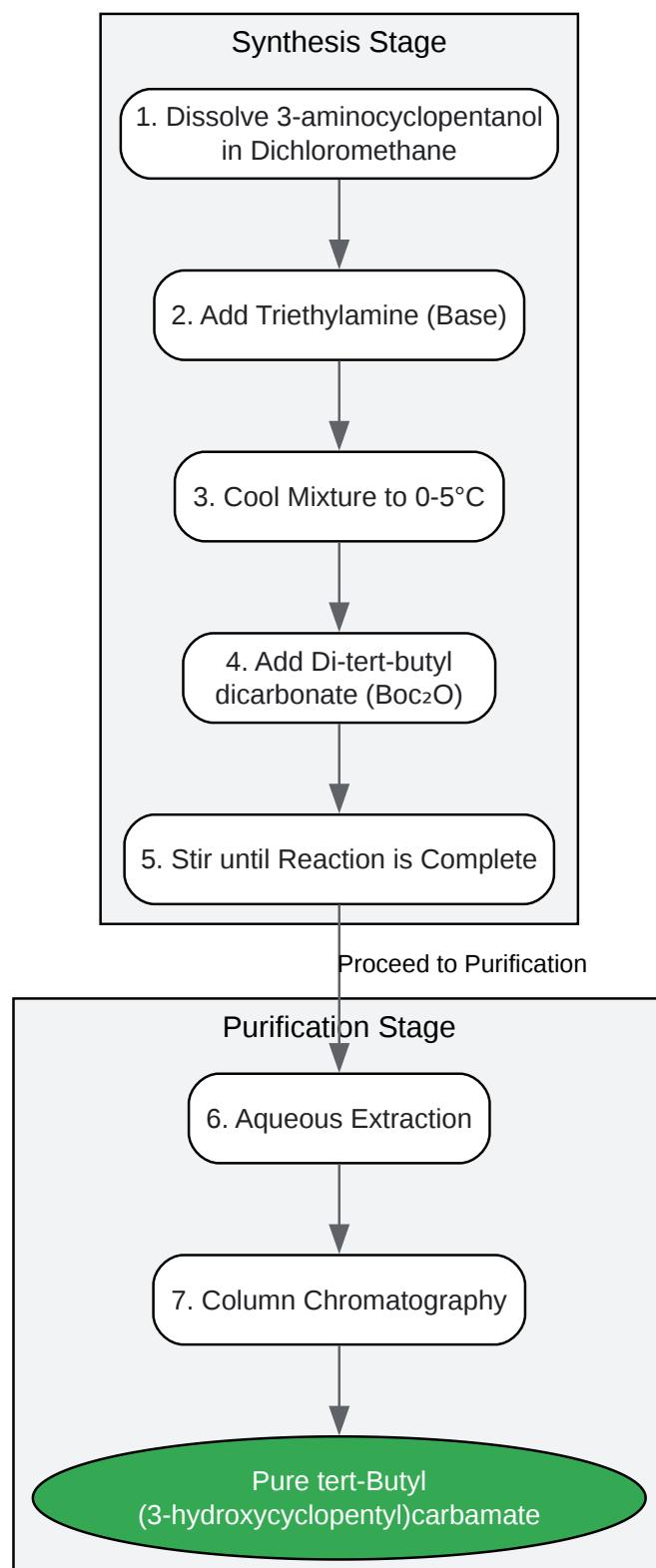
Note: Data for all properties are not available for every isomer in the provided search results.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **tert-Butyl (3-hydroxycyclopentyl)carbamate**.

- ¹H NMR: A proton NMR spectrum would be expected to show a characteristic singlet at approximately 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[\[5\]](#) Multiplets between 3.90 and 4.10 ppm would represent the cyclopentyl ring protons adjacent to the carbamate and hydroxyl groups, while a broad singlet around 5.20 ppm would indicate the hydroxyl proton.[\[5\]](#)

- Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad peak around 3350 cm^{-1} for the O-H stretch of the alcohol, a strong peak around 1700 cm^{-1} for the C=O stretch of the carbamate, and a peak near 1250 cm^{-1} corresponding to the C-O stretch.[5]
- Mass Spectrometry: GC-MS data is available for the (1S,3S)-isomer, confirming its molecular weight and fragmentation pattern.[2]


Experimental Protocols

General Synthesis of **tert-Butyl (3-hydroxycyclopentyl)carbamate**

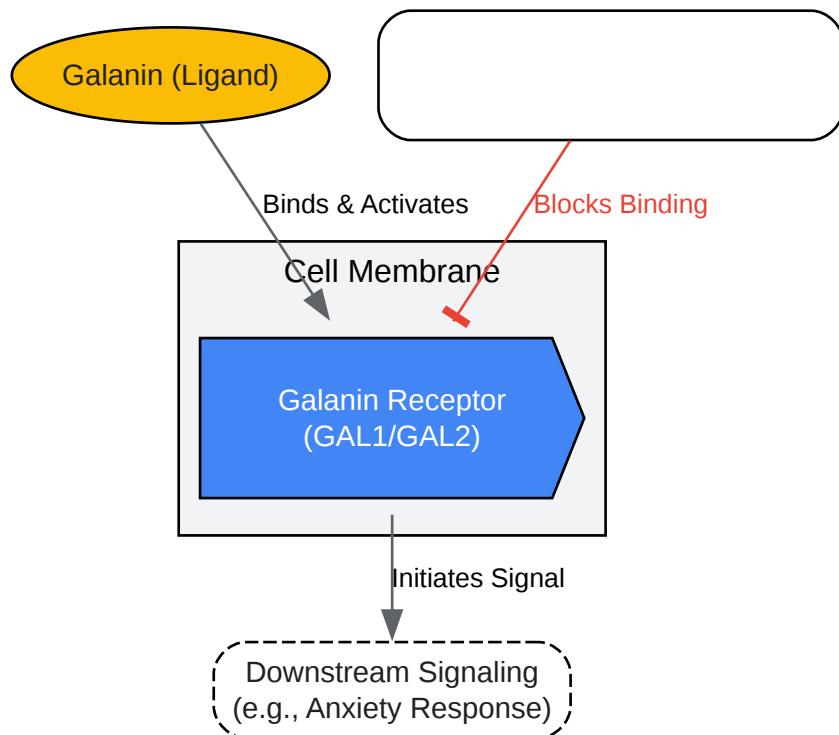
The most common synthetic route involves the protection of a 3-aminocyclopentanol precursor with di-tert-butyl dicarbonate (Boc₂O).[5] This reaction is a standard procedure for introducing the Boc protecting group onto an amine.

Methodology:

- Dissolution: Dissolve the starting material, such as trans-3-aminocyclopentanol, in a suitable solvent like dichloromethane.
- Base Addition: Add a base, for example, triethylamine, to the solution. This acts as a scavenger for the acid byproduct.
- Cooling: Cool the reaction mixture to 0–5°C to manage the exothermic nature of the reaction and prevent potential side reactions or racemization.[5]
- Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) to the cooled mixture.
- Reaction: Allow the reaction to stir at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- Workup and Purification: Perform an aqueous extraction to remove water-soluble byproducts. The organic layer is then dried and concentrated. Final purification is typically achieved via column chromatography to yield the pure product with high enantiomeric excess (>98%).[5]

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis and purification of the target compound.

Applications in Drug Development


The carbamate group is a key structural motif in many approved drugs and is widely used in medicinal chemistry to improve stability and cell permeability.[\[6\]](#)[\[7\]](#)

Protected Building Block

The primary application of **tert-Butyl (3-hydroxycyclopentyl)carbamate** is as a bifunctional building block. The Boc group provides temporary protection for the amine, allowing for selective reactions at the hydroxyl group.[\[5\]](#) Following transformation, the Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the free amine for subsequent coupling reactions. This makes the compound invaluable in the synthesis of complex molecules such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[\[5\]](#)

Biological Activity

Derivatives of **tert-Butyl (3-hydroxycyclopentyl)carbamate** have shown notable biological activity. Studies have identified them as antagonists for the galanin receptors (GAL1/GAL2).[\[5\]](#) Galanin receptors are implicated in various physiological processes, and their modulation is a target for treating conditions like anxiety and obesity.[\[5\]](#) The compound serves as a scaffold that can be further modified to optimize binding affinity and selectivity for these receptors.

[Click to download full resolution via product page](#)

Caption: Role as a galanin receptor antagonist, blocking natural ligand binding.

Safety and Handling

Proper safety precautions are essential when handling **tert-Butyl (3-hydroxycyclopentyl)carbamate**.

- Hazard Classification: The compound is classified as an acute oral toxicant (Category 4).^[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[9]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.^[10] Avoid forming dust and aerosols.^[8] Standard personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, should be worn.^[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[10] Recommended storage temperature is between 2-8°C.^[8]
- Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.^[8]

This guide consolidates the key technical information on **tert-Butyl (3-hydroxycyclopentyl)carbamate**, providing a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (1290191-64-8) for sale [vulcanchem.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl (3-hydroxycyclopentyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153004#tert-butyl-3-hydroxycyclopentyl-carbamate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com